2-Bromooxazole-4-carboxamide
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Overview
Description
2-Bromooxazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H3BrN2O2 and a molecular weight of 190.98 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the oxazole ring and a carboxamide group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-4-nitrooxazole with ammonia or an amine to form the carboxamide . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-Bromooxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromooxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, carboxylic acids, and reduced oxazole compounds .
Scientific Research Applications
2-Bromooxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromooxazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
2-Chlorooxazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
2-Fluorooxazole-4-carboxamide: Contains a fluorine atom at the second position.
2-Iodooxazole-4-carboxamide: Features an iodine atom at the second position.
Uniqueness: 2-Bromooxazole-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEDYGYHTVGLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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